

Spectroscopic Profile of 6-Bromoquinazolin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: **6-Bromoquinazolin-2-amine**

Cat. No.: **B112188**

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This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for **6-Bromoquinazolin-2-amine** ($C_8H_6BrN_3$). As a key heterocyclic compound, understanding its structural and electronic properties through spectroscopic analysis is paramount for its application in medicinal chemistry and materials science. This document compiles predicted mass spectrometry data and theoretical expectations for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

To date, detailed experimental spectroscopic data (NMR and IR) for **6-Bromoquinazolin-2-amine** is not readily available in peer-reviewed literature or public spectral databases. The data presented herein is a combination of predicted values and theoretical interpretations based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum of **6-Bromoquinazolin-2-amine** is expected to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating amino group.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Notes
Aromatic CH	7.5 - 8.5	d, dd	The exact shifts and coupling constants will depend on the specific electronic environment of each proton on the quinazoline ring.
Amine NH ₂	5.0 - 7.0	br s	The chemical shift can vary depending on the solvent and concentration. The signal is expected to be a broad singlet.

¹³C NMR (Carbon-13) NMR Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment	Predicted Chemical Shift (ppm)	Notes
Quaternary Carbons (C-Br, C-N)	110 - 160	The carbon attached to the bromine will be significantly shifted.
Aromatic CH Carbons	120 - 140	
Carbonyl-like Carbon (in pyrimidine ring)	~160	The C2 carbon bearing the amino group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **6-Bromoquinazolin-2-amine** is expected to show characteristic absorption bands for the amine group and the aromatic quinazoline core.

Wavenumber (cm ⁻¹)	Interpretation
3400 - 3250	N-H stretching vibrations of the primary amine (likely two bands for symmetric and asymmetric stretches).[1]
1650 - 1580	N-H bending (scissoring) vibration of the primary amine.[1]
1620 - 1450	C=C and C=N stretching vibrations of the quinazoline ring system.
1335 - 1250	C-N stretching of the aromatic amine.[1]
~1000 - 600	C-Br stretching and aromatic C-H out-of-plane bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Predicted data for **6-Bromoquinazolin-2-amine** is available from PubChem.[2] The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic M+2 isotopic pattern.

Adduct	Predicted m/z
[M+H] ⁺	223.98178
[M+Na] ⁺	245.96372
[M-H] ⁻	221.96722
[M] ⁺	222.97395

Data sourced from PubChem CID 2762768.[\[2\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **6-Bromoquinazolin-2-amine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Bromoquinazolin-2-amine** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- ¹H NMR Acquisition:
 - Acquire a proton spectrum using a standard pulse sequence on a 400 MHz or higher field NMR spectrometer.
 - Set the spectral width to approximately 16 ppm.
 - Average a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - Use a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to approximately 220 ppm.
 - A significantly larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity.

IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:

- Record the spectrum on an FT-IR spectrometer.
- Typically, scan the range from 4000 to 400 cm^{-1} .
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

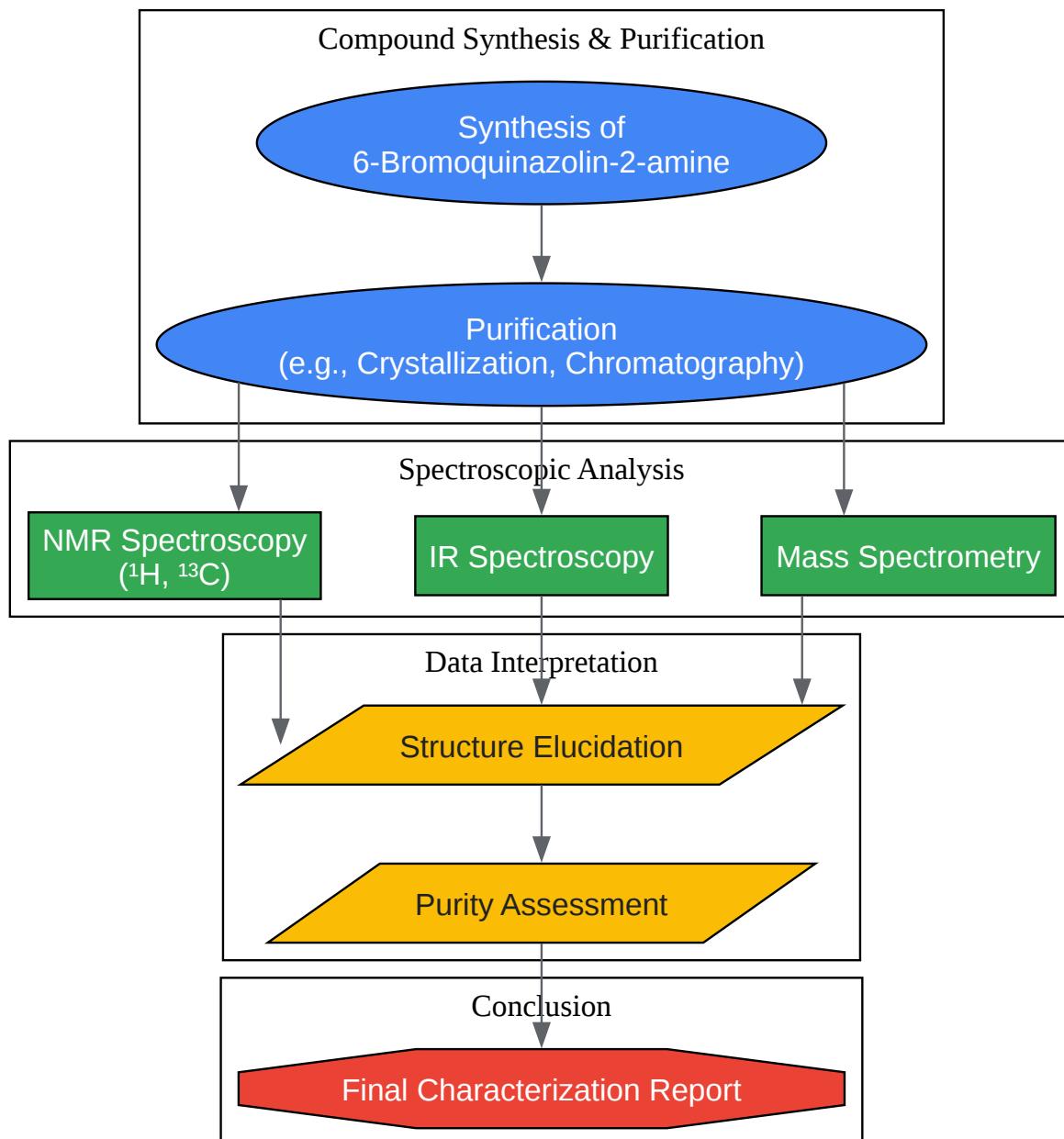
Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion, or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **6-Bromoquinazolin-2-amine**.



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A generalized workflow for spectroscopic analysis.

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References

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